![molecular formula C27H23N7O B2973472 [1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920262-52-8](/img/structure/B2973472.png)
[1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The anions, generated from similar compounds with sodium hydride (NaH), underwent aromatization to give the 3H-1, 2, 3-triazolo pyrimidine-7-carbonitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one such compound was reported as a yellow solid with a melting point of 326–328 °C .Applications De Recherche Scientifique
Antagonist Activity in Neurotransmission
- A study by Watanabe et al. (1992) discussed the synthesis and testing of derivatives similar to the specified compound for antagonist activity in neurotransmission, particularly for 5-HT2 (serotonin) and alpha 1 receptors. Among the synthesized compounds, significant 5-HT2 antagonist activity was observed, indicating potential applications in neuropsychiatric and neurological disorders where serotonin pathways are implicated (Watanabe et al., 1992).
Synthesis for Heterocyclic Chemistry
- Abdelhamid et al. (2012) highlighted the synthesis of various pyrazolo and pyrimidine derivatives, demonstrating the compound's versatility in the creation of complex heterocyclic structures. This has implications for the development of novel compounds with diverse biological activities (Abdelhamid et al., 2012).
Antimicrobial Properties
- Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of triazole derivatives. They found that some synthesized compounds displayed significant inhibitory effects against various microbial species, suggesting the potential of these compounds in antimicrobial drug development (Bektaş et al., 2007).
Potential Antihypertensive Agents
- Bayomi et al. (1999) synthesized a series of triazolopyrimidines with morpholine and piperidine moieties, showing promising antihypertensive activity in vitro and in vivo. This indicates the potential therapeutic applications of these compounds in managing hypertension (Bayomi et al., 1999).
Novel Transformations in Organic Synthesis
- Pokhodylo et al. (2010) explored the novel transformations of amino and carbonyl/nitrile groups in thienopyrimidine synthesis, demonstrating the compound's utility in organic chemistry for synthesizing complex molecules (Pokhodylo et al., 2010).
Antibacterial Activity
- Nagaraj et al. (2018) synthesized novel triazole analogues of piperazine and tested their antibacterial activity against human pathogenic bacteria. Some compounds showed significant inhibition, indicating potential use in antibacterial therapy (Nagaraj et al., 2018).
Synthesis of Tetrazolopyrimidines
- Gein et al. (2020) demonstrated the synthesis of tetrazolopyrimidines under solvent-free conditions, highlighting the compound's role in green chemistry and sustainable practices in chemical synthesis (Gein et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been found to inhibit cdks, which could lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdks can affect multiple cellular pathways, including those involved in cell cycle progression and apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, suggesting potential anti-cancer effects .
Orientations Futures
The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Future research could focus on the design and synthesis of new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors .
Propriétés
IUPAC Name |
(4-phenylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N7O/c35-27(22-13-11-21(12-14-22)20-7-3-1-4-8-20)33-17-15-32(16-18-33)25-24-26(29-19-28-25)34(31-30-24)23-9-5-2-6-10-23/h1-14,19H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDYCEQEWICGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

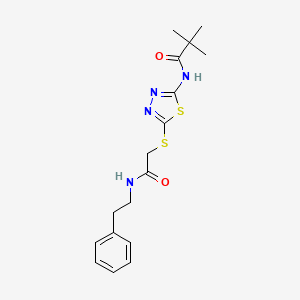
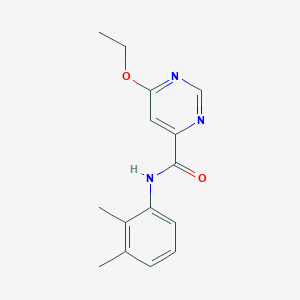

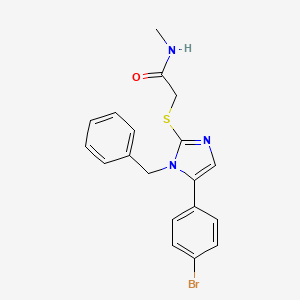
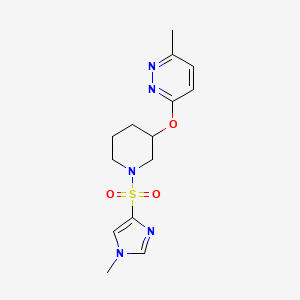

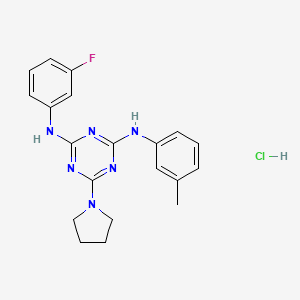
![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2973404.png)

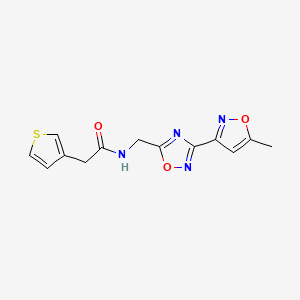
![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2973408.png)
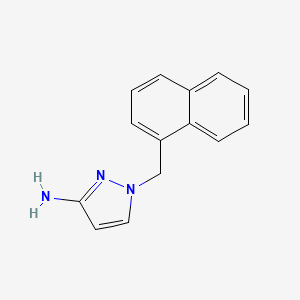
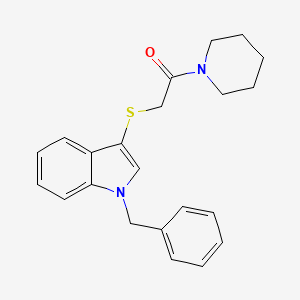
![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid](/img/structure/B2973412.png)